
1-Fluoro-4-propylbenzene
Overview
Description
1-Fluoro-4-propylbenzene is an organic compound with the molecular formula C9H11F It is a derivative of benzene, where a fluorine atom is substituted at the para position relative to a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-propylbenzene can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by reduction. The general steps are:
Friedel-Crafts Acylation: Benzene reacts with propanoyl chloride in the presence of aluminum chloride (AlCl3) to form 4-propylbenzoyl chloride.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of the fluorine atom, which is an electron-withdrawing group, the compound is less reactive towards EAS compared to benzene.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products:
Nitration: 1-Fluoro-4-nitropropylbenzene.
Sulfonation: 1-Fluoro-4-propylbenzenesulfonic acid.
Halogenation: 1-Fluoro-4-bromopropylbenzene or 1-fluoro-4-chloropropylbenzene.
Scientific Research Applications
1-Fluoro-4-propylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-fluoro-4-propylbenzene in chemical reactions primarily involves electrophilic aromatic substitution. The fluorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, making the compound less reactive than benzene. The propyl group, on the other hand, is an electron-donating group, which slightly counteracts the deactivating effect of the fluorine atom. This interplay of electronic effects influences the reactivity and orientation of substitution reactions .
Comparison with Similar Compounds
1-Fluoro-2-propylbenzene: Similar structure but with the propyl group at the ortho position.
1-Fluoro-3-propylbenzene: Similar structure but with the propyl group at the meta position.
1-Chloro-4-propylbenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-Fluoro-4-propylbenzene is unique due to the specific electronic effects imparted by the fluorine atom at the para position. This positioning influences the compound’s reactivity and physical properties, making it distinct from its ortho and meta isomers as well as from compounds with different halogen substitutions .
Biological Activity
1-Fluoro-4-propylbenzene, also known as p-fluoropropylbenzene, is an aromatic compound characterized by a fluorine atom at the para position and a propyl group at the 4 position of the benzene ring. Its molecular formula is with a molecular weight of approximately 138.185 g/mol. This compound has garnered interest in various fields, particularly in organic synthesis and potential pharmaceutical applications due to its unique electronic properties imparted by the fluorine atom.
The presence of the fluorine atom significantly influences the reactivity and interaction of this compound in biological systems. It primarily undergoes electrophilic aromatic substitution reactions , which are crucial for its interactions with biological molecules. The electron-withdrawing nature of fluorine makes the compound less reactive than benzene itself but still capable of forming derivatives that may exhibit biological activity.
Key Reactions
This compound can participate in several types of chemical reactions:
- Electrophilic Substitution : The compound can react with electrophiles, leading to various substituted products.
- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles under specific conditions.
- Oxidation and Reduction : The propyl group can be oxidized to form alcohols or acids, while reduction can lead to the removal of the fluorine atom.
Biological Activity
Despite its chemical significance, research specifically focusing on the biological activity of this compound is limited. Current literature suggests that while the compound may not have been extensively studied for direct biological effects, its structural analogs and derivatives have shown promising results in various biological assays.
Case Studies and Research Findings
- Pharmaceutical Potential : Some studies indicate that compounds similar to this compound are being explored for their potential as drug candidates, particularly in targeting specific enzymes or receptors in biological pathways. However, specific studies directly investigating this compound remain sparse .
- Reactivity with Biological Molecules : The unique electronic properties of this compound suggest that it may interact with biomolecules such as proteins or nucleic acids via electrophilic mechanisms. This interaction could potentially lead to modifications that alter biological functions, although empirical data is still needed to substantiate these claims .
- Comparative Analysis with Analog Compounds : A review of similar compounds indicates that halogenated benzene derivatives often exhibit varied biological activities, including antimicrobial and anti-inflammatory properties. For instance, studies on fluorinated compounds have shown enhanced binding affinities to certain biological targets compared to their non-fluorinated counterparts .
Data Table: Comparison of Structural Analogues
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-Fluoro-2-propylbenzene | Propyl group at ortho position | Limited data on activity |
1-Fluoro-3-propylbenzene | Propyl group at meta position | Similar reactivity patterns |
1-Chloro-4-propylbenzene | Chlorine instead of fluorine | Exhibits different reactivity |
This compound | Fluorine at para position | Potential for electrophilic interactions |
Properties
IUPAC Name |
1-fluoro-4-propylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJGLFMPEZIRRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-64-1 | |
Record name | p-Fluoropropylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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